molecular formula C17H15ClN2OS2 B3396396 N-(4-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1017663-03-4

N-(4-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B3396396
CAS No.: 1017663-03-4
M. Wt: 362.9 g/mol
InChI Key: CCMVNIALIVXSIA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a thiazole-based compound featuring a propanamide linker, a 4-chlorophenyl group, and a 2-methyl-4-(thiophen-2-yl)thiazole moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-11-19-17(14-3-2-10-22-14)15(23-11)8-9-16(21)20-13-6-4-12(18)5-7-13/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMVNIALIVXSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs vary in substituents on the thiazole ring, propanamide chain, and aryl groups. Key comparisons include:

Compound Name / ID Key Substituents/Modifications Biological Activity/Application IC50 (if applicable) Reference
Target Compound : N-(4-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide 4-chlorophenyl, 2-methylthiazole, thiophene Not explicitly reported (inferred anticancer)
Compound 7b () Thiadiazole derivative with phenyl groups Anticancer (HepG-2) 1.61 ± 1.92 μg/mL
Compound 11 () Thiazole with α-halo substituents Anticancer (HepG-2) 1.98 ± 1.22 μg/mL
Reference FA7 () 5-fluoropyridin-3-yl, sulfinyl group Pesticidal
Compound 4 () 4-chlorophenyl, fluorophenyl, triazolyl-pyrazolyl Structural study (no activity reported)
Compound 16 () 4-chlorophenyl, nitroguanidino chain Biological activity (11/6/6 in tests)
N-(propargyl)-3-((3,3,3-trifluoropropyl)thio)propanamide () Trifluoropropylthio, propargyl Pesticidal

Key Observations:

Anticancer Activity: Thiazole derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced potency. Compound 7b (IC50 = 1.61 μg/mL) and 11 (IC50 = 1.98 μg/mL) highlight the importance of α-halo and hydrazonoyl substituents . The target compound’s 4-chlorophenyl group may similarly enhance activity, though direct data are lacking.

Pesticidal Applications :

  • Compounds like FA7 () and P6 () share the propanamide-thiazole scaffold but feature sulfinyl or trifluoropropyl groups, optimizing them for pesticidal use rather than pharmaceutical applications .

The target compound’s thiophene group may offer superior π-stacking compared to phenyl or fluorophenyl analogs.

Synthetic Routes: Similar compounds are synthesized via reactions with hydrazonoyl chlorides, α-halo ketones, or coupling agents (e.g., phenacyl bromide), suggesting shared synthetic challenges in achieving regioselectivity and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Reactant of Route 2
N-(4-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

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